2-Fluoro-6-methoxyisonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXOAFYHPUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255276 | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-66-7 | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methoxy-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-6-methoxypyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Fluoro 6 Methoxyisonicotinic Acid
Established and Emerging Synthetic Routes to Isonicotinic Acid Derivatives
The creation of isonicotinic acid derivatives, which are characterized by a carboxylic acid group at the C4 position of the pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. The specific challenge in synthesizing the target compound lies in orchestrating this with the installation of two different substituents at the C2 and C6 positions.
The introduction of a carboxylic acid at the C4 position of a pyridine ring can be accomplished through several reliable methods. A traditional and widely used approach involves the oxidation of an alkyl group, typically a methyl group, located at the C4 position of a picoline precursor.
A more modern approach involves the direct C-H functionalization of the pyridine ring. Recent advancements have enabled the C4-selective carboxylation of pyridines using carbon dioxide (CO₂), a desirable green reagent. chemistryviews.org One such method involves a two-step, one-pot protocol where the pyridine is first converted into a pyridylphosphonium salt, which then undergoes a copper-catalyzed carboxylation with CO₂ at room temperature. chemistryviews.org This technique offers high regioselectivity and good functional group tolerance, making it suitable for complex molecules. chemistryviews.org Another strategy to achieve C4-alkylation, which can be a precursor step to carboxylation, uses a temporary blocking group derived from maleic acid to direct Minisci-type reactions specifically to the C4 position. nih.govchemrxiv.org
| Method | Description | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Oxidation of 4-Alkylpyridine | A classic method where a C4-alkyl group (e.g., methyl) is oxidized to a carboxylic acid. | KMnO₄, HNO₃/H₂SO₄ | Well-established, uses readily available precursors. | google.com |
| Copper-Catalyzed Carboxylation | A modern C-H activation strategy involving the formation of a pyridylphosphonium salt followed by carboxylation with CO₂. | CuCl, TMEDA, ZnEt₂, CO₂ | High C4-selectivity, mild conditions, good for late-stage functionalization. | chemistryviews.org |
| Minisci Reaction with Blocking Group | A maleate-derived blocking group directs radical alkylation to the C4 position. The alkyl group can then be oxidized. | Maleic acid, AgNO₃, (NH₄)₂S₂O₈ | Excellent regiocontrol for C4-alkylation, operationally simple. | nih.govchemrxiv.org |
The introduction of fluorine and methoxy (B1213986) groups onto the pyridine ring requires careful strategic planning, often involving nucleophilic aromatic substitution (SNAr) reactions on activated precursors.
Fluorination: The direct C-H fluorination of pyridines, particularly at the C2 position, has been a significant area of research. A notable method uses silver(II) fluoride (B91410) (AgF₂) to achieve selective fluorination of the C-H bond adjacent to the ring nitrogen at ambient temperature. nih.gov This approach is highly effective for a range of pyridine and diazine substrates. nih.gov For precursors that are not amenable to direct C-H fluorination, a common strategy is to perform a halogen exchange (Halex) reaction on a 2-chloropyridine (B119429) derivative using a fluoride salt like potassium fluoride. Another approach involves the diazotization of a 2-aminopyridine (B139424) in the presence of a fluoride source. sigmaaldrich.com
Methoxylation: The methoxy group is typically introduced via an SNAr reaction. Starting with a di-halogenated pyridine, such as 2,6-dichloropyridine (B45657), selective substitution can be achieved. The chlorine atoms activate the ring for nucleophilic attack, and reaction with sodium methoxide (B1231860) can yield a 2-chloro-6-methoxypyridine (B123196) intermediate. The remaining chlorine can then be converted to the fluorine substituent in a subsequent step. The high reactivity of 2-fluoropyridines towards nucleophilic displacement also allows for the introduction of a methoxy group by reacting a 2,6-difluoropyridine (B73466) derivative with sodium methoxide. acs.org
A plausible synthetic sequence could start with 2,6-dichloro-4-methylpyridine. A regioselective SNAr with one equivalent of sodium methoxide would yield 2-chloro-6-methoxy-4-methylpyridine. The subsequent conversion of the chloro group to a fluoro group via a Halex reaction, followed by oxidation of the C4-methyl group, would complete the synthesis.
Novel Approaches to 2-Fluoro-6-methoxyisonicotinic Acid Synthesis
Modern organic synthesis increasingly relies on novel strategies that build molecular complexity in fewer steps with greater efficiency. Cascade reactions, multicomponent reactions, and advanced catalytic systems are at the forefront of these efforts.
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single operation, and multicomponent reactions (MCRs), where three or more reactants combine in one pot to form a product, are powerful tools for synthesizing complex heterocycles like pyridines. tcichemicals.comnih.gov
For instance, copper-catalyzed one-pot cascade reactions have been developed to synthesize functionalized pyridines from simple starting materials like saturated ketones and enamines. acs.orgnih.gov These reactions proceed through a sequence including Michael addition, condensation, and oxidative aromatization to build the pyridine ring. nih.gov Similarly, metal-free cascade processes based on tandem Pummerer-type rearrangements and aza-Prins cyclization offer another route to highly substituted pyridines from accessible starting materials. acs.org While not yet applied to the specific target molecule, these MCRs and cascade strategies could theoretically be designed to assemble a pyridine core with the necessary substitution pattern or with functional handles for subsequent elaboration into the final product. researchgate.netmdpi.com
Catalysis is central to the efficient synthesis and functionalization of pyridines. Transition-metal catalysts, including gold, rhodium, and nickel, have been employed in innovative ways.
Gold Catalysis: Gold catalysts have been shown to facilitate the formation of functionalized pyridines from 2-propargyl 2H-azirine derivatives, which act as alkenyl nitrene equivalents. This method demonstrates high functional group tolerance. nih.gov
Rhodium Catalysis: Rhodium-catalyzed C-H bond functionalization enables the direct introduction of substituents onto the pyridine ring. For example, an expedient one-pot procedure using a rhodium catalyst has been developed to synthesize highly substituted pyridines from terminal alkynes and α,β-unsaturated ketoximes. nih.gov
Cooperative Catalysis: To overcome the challenge of the pyridine nitrogen coordinating to and deactivating a transition metal catalyst, cooperative catalytic systems have been developed. A bimetallic nickel-aluminum system, for example, allows for the selective C4-functionalization of the pyridine ring by having the aluminum Lewis acid coordinate to the nitrogen, leaving the nickel catalyst free to direct the reaction at the desired position. youtube.com
| Catalyst System | Reaction Type | Description | Reference |
|---|---|---|---|
| Gold(I) | Pyridine Formation | Catalyzes intramolecular transfer of an alkenyl nitrene equivalent to an alkyne to form the pyridine ring. | nih.gov |
| Rhodium(III) | C-H Functionalization | Enables direct C-H amidation or coupling with alkynes for pyridine functionalization. | nih.govacs.org |
| Copper(II) | Cascade Reaction | Catalyzes one-pot cascade reactions of ketones and enamines to form 3-acylpyridines and pyridine-3-carboxylates. | acs.orgnih.gov |
| Nickel/Aluminum | Cooperative C-H Functionalization | An Al-based Lewis acid protects the pyridine nitrogen, allowing a Ni catalyst to perform selective C4-functionalization. | youtube.com |
Precursors and Building Blocks in the Synthesis of this compound
The logical selection of starting materials is critical to an efficient synthetic route. Based on the established methodologies, several key precursors can be identified for the synthesis of this compound.
The most straightforward precursors are appropriately substituted picoline derivatives (4-methylpyridines). A retrosynthetic analysis points towards 2,6-disubstituted-4-methylpyridines as ideal starting points.
| Precursor | Potential Transformation Pathway | Rationale |
|---|---|---|
| 2,6-Dichloro-4-methylpyridine | 1. Selective SNAr with NaOMe. 2. Halex reaction (Cl to F). 3. Oxidation of C4-methyl group. | Commercially available; allows for sequential and controlled introduction of methoxy and fluoro groups. |
| 2,6-Difluoro-4-methylpyridine | 1. Selective SNAr with NaOMe. 2. Oxidation of C4-methyl group. | The high reactivity of fluorine towards SNAr allows for facile introduction of the methoxy group. |
| 2-Amino-6-chloro-4-methylpyridine | 1. SNAr with NaOMe. 2. Diazotization/fluorination (Sandmeyer-type). 3. Oxidation of C4-methyl group. | Utilizes classic diazotization chemistry for fluorine incorporation. |
| 2-Fluoro-6-methylpyridine (B1294898) | 1. Introduction of a leaving group at C6 (e.g., via lithiation/bromination). 2. SNAr with NaOMe. 3. Introduction and oxidation of a C4 substituent. | A potential starting point, though functionalizing the C6 position and then the C4 position would be challenging. sigmaaldrich.com |
Halogenated Pyridine Intermediates in Cross-Coupling Chemistry
Halogenated pyridines are fundamental building blocks in the synthesis of this compound, serving as versatile intermediates for introducing the required functional groups through various reactions, including cross-coupling and nucleophilic substitutions. Dihalogenated pyridines, in particular, offer a platform for sequential and site-selective functionalization.
One effective strategy begins with a dihalogenated pyridine, such as 2,5-dibromopyridine. google.com This starting material allows for selective reaction at one of the bromine-substituted positions. For instance, a Grignard exchange reaction using isopropyl magnesium chloride can be performed selectively on one of the bromo groups. The resulting Grignard reagent can then be reacted with an electrophile like chloroformate to introduce a carboxylate group precursor, yielding a 6-bromonicotinate. google.com The remaining bromo group is then available for a subsequent fluorination reaction, for example, using tetramethyl ammonium (B1175870) fluoride, to produce the fluoro-substituted ring, which can then be hydrolyzed to the desired acid. google.com
Another common approach involves halogen exchange (Halex) reactions. For example, 2,6-dichloropyridine can be converted to 2,6-difluoropyridine by heating with a fluorinating agent such as potassium fluoride (KF), often in a high-boiling solvent like sulfolane. google.com Once 2,6-difluoropyridine is formed, one of the highly activated fluorine atoms can be selectively displaced by a methoxy group via nucleophilic aromatic substitution with sodium methoxide. The remaining fluoro group at the C2 position stays intact, and subsequent steps can be employed to introduce the carboxylic acid group at the C4 position.
Palladium-catalyzed cross-coupling reactions also represent a powerful tool for functionalizing halogenated pyridine intermediates. A bromopyridine intermediate can undergo a Heck coupling reaction with partners like n-butyl vinyl ether. nih.gov Subsequent acidic hydrolysis of the resulting vinyl ether adduct yields an acetyl group, which can then be oxidized to the target carboxylic acid functionality.
Table 1: Selected Reactions Using Halogenated Pyridine Intermediates
| Starting Material | Reagents | Product/Intermediate | Reaction Type |
| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride2. Chloroformate | 6-Bromonicotinate | Grignard Exchange / Carboxylation google.com |
| 6-Bromonicotinate | Tetramethyl ammonium fluoride | 6-Fluoronicotinate | Fluorination google.com |
| 2,6-Dichloropyridine | Potassium Fluoride (KF) | 2,6-Difluoropyridine | Halogen Exchange google.com |
| Bromopyridine derivative | n-Butylvinylether, Pd(dppf)Cl₂, TEA | Pyridylethanone precursor | Heck Coupling nih.gov |
Methoxylated Pyridine Precursors and Their Chemical Transformations
The synthesis of this compound can also proceed through pathways that involve the early introduction of the methoxy group, followed by further chemical transformations of the resulting methoxylated pyridine precursor.
The methoxy group is typically introduced onto the pyridine ring via nucleophilic aromatic substitution of a suitable halogenated precursor. A dihalogenated pyridine, such as 2,6-dibromopyridine, can serve as the starting material. The reaction with sodium methoxide can lead to the substitution of one of the bromine atoms, yielding a bromo-methoxypyridine intermediate. For example, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide in refluxing 1,4-dioxane (B91453) provides 6-bromo-2-methoxy-3-aminopyridine in high yield. nih.gov This demonstrates the selective replacement of one halogen, leaving the other available for subsequent functionalization.
Once the methoxylated pyridine core is established, with a halogen still present on the ring, this remaining halogen can be transformed into the required carboxylic acid group. This can be achieved through various standard synthetic methods, such as palladium-catalyzed carbonylation or by conversion to an organolithium or Grignard reagent followed by quenching with carbon dioxide.
An alternative route involves starting with a pyridine that already contains a precursor to the carboxylic acid, such as a methyl group. For instance, a molecule like 2-fluoro-6-methylpyridine could potentially be methoxylated, although this is less common than methoxylation of a halopyridine. More plausibly, a precursor like 2-chloro-6-methylpyridine (B94459) could be methoxylated to give 2-methoxy-6-methylpyridine. The methyl group can then be oxidized to a carboxylic acid. The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a well-established transformation, often carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemicalbook.com
Table 2: Selected Reactions Involving Methoxylated Pyridine Precursors
| Precursor | Reagents | Product/Intermediate | Reaction Type |
| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide (NaOMe), 1,4-dioxane | 6-Bromo-2-methoxy-3-aminopyridine | Nucleophilic Aromatic Substitution nih.gov |
| 2-Fluoro-5-methylpyridine | Potassium Permanganate (KMnO₄), KOH | 2-Fluoro-5-carboxylic acid pyridine | Oxidation chemicalbook.com |
Structural Modifications and Derivatization of 2 Fluoro 6 Methoxyisonicotinic Acid
Synthesis of Substituted 2-Fluoro-6-methoxyisonicotinic Acid Analogs
The synthesis of analogs of this compound is a key area of research, allowing for the systematic exploration of structure-activity relationships. This involves the generation of positional isomers and the introduction of a wide variety of functional groups onto the pyridine (B92270) core.
Positional Isomers and Their Unique Reactivities
The arrangement of substituents on the pyridine ring significantly influences the molecule's electronic properties and reactivity. Isomers of pyridine carboxylic acid, such as picolinic acid, nicotinic acid, and isonicotinic acid, form the basis for a vast number of therapeutic agents. nih.gov The specific placement of the fluorine and methoxy (B1213986) groups in relation to the carboxylic acid in this compound dictates the sites susceptible to nucleophilic or electrophilic attack.
For instance, the fluorine atom at the 2-position and the methoxy group at the 6-position electronically influence the pyridine ring, affecting the acidity of the carboxylic acid and the reactivity of the C-H bonds at other positions. The synthesis of positional isomers, where the fluoro and methoxy groups are at different positions (e.g., 3-fluoro-5-methoxyisonicotinic acid), would lead to different charge distributions and steric environments, thereby altering their chemical behavior and potential as building blocks in organic synthesis.
Introduction of Diverse Functional Groups on the Pyridine Core
The pyridine core of this compound is amenable to the introduction of various functional groups, enabling the creation of a diverse library of analogs. The fluorine atom can be displaced by nucleophiles, although this is often challenging due to the electron-donating effect of the methoxy group. More commonly, the C-H bonds on the pyridine ring can be functionalized through metallation-substitution sequences.
Directed ortho-metalation (DoM) is a powerful strategy where a directing group, in this case potentially the carboxylic acid or a derivative, facilitates the deprotonation of an adjacent C-H bond by a strong base. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents.
Common functionalizations include:
Alkylation, arylation, and heteroarylation: Introducing carbon-based substituents to modulate lipophilicity and steric bulk.
Halogenation: Introducing other halogens (Cl, Br, I) which can serve as handles for further cross-coupling reactions.
Nitration and amination: Introducing nitrogen-containing groups to alter basicity and hydrogen bonding capabilities.
Sulfonation: Introducing sulfur-containing moieties.
These modifications are crucial for optimizing the pharmacological and material properties of the resulting compounds.
Formation of Condensed Ring Systems Incorporating the Isonicotinic Acid Moiety
The isonicotinic acid framework of this compound serves as a valuable starting point for the construction of more complex, condensed heterocyclic systems. These fused-ring structures often exhibit unique biological activities and are of significant interest in drug discovery.
Annulation Reactions to Construct Fused Heterocycles
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, are a primary method for creating these complex structures. These reactions can be designed to build a variety of heterocyclic rings, such as imidazopyridines, quinolines, and quinoxalines. sigmaaldrich.comnih.gov For example, a substituent introduced adjacent to the nitrogen atom could undergo a condensation reaction with a suitable partner to form a five- or six-membered ring.
The specific reagents and reaction conditions for annulation are highly dependent on the nature of the functional groups present on the this compound derivative.
Design and Synthesis of Polycyclic Scaffolds Derived from this compound
Beyond simple fused systems, this compound can be incorporated into more elaborate polycyclic and bridged scaffolds. whiterose.ac.uk This often involves multi-step synthetic sequences where the isonicotinic acid moiety is a key building block. For instance, the carboxylic acid can be converted to an amide, which can then participate in intramolecular cyclization reactions to form lactams.
These complex scaffolds are of particular interest in creating molecules with well-defined three-dimensional shapes, which can lead to high-affinity and selective interactions with biological targets. The synthesis of such molecules often requires sophisticated synthetic strategies, including C-H activation and cross-coupling reactions. whiterose.ac.uk
Isomeric Pyridine Carboxylic Acids and Their Synthetic Access
The broader class of pyridine carboxylic acids substituted with fluorine and methoxy groups represents a rich area of chemical space for exploration. The synthesis of these isomers often requires different starting materials and synthetic routes compared to that of this compound.
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 2-Fluoro-6-methoxyisonicotinic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Drawing a parallel with the analogous 2-chloro-6-methoxypyridine-4-carboxylic acid, the two aromatic protons on the pyridine (B92270) ring would appear as distinct signals due to their different electronic environments. The proton at the 3-position is anticipated to be a doublet, split by the adjacent fluorine atom, while the proton at the 5-position would likely appear as a singlet or a very finely split multiplet. The methoxy protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, six distinct signals are expected for the pyridine ring carbons and one for the methoxy carbon. The carbon bearing the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield position, typically in the range of 160-170 ppm. The carbon atoms of the pyridine ring will have chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group. For comparison, the experimental ¹³C NMR spectrum of 2-chloro-6-methoxypyridine-4-carboxylic acid shows distinct signals for all its carbon atoms, which aids in the predictive assignment for the fluoro analogue. tandfonline.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on general principles and comparison with 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.5 (d, JHF ≈ 4-8 Hz) | ~110-115 (d, ²JCF ≈ 15-25 Hz) |
| H5 | ~7.3 (s) | ~108-112 |
| OCH₃ | ~3.9 (s) | ~53-56 |
| COOH | ~11-13 (br s) | ~165-170 |
| C2 | - | ~160-165 (d, ¹JCF ≈ 230-250 Hz) |
| C4 | - | ~145-150 |
| C6 | - | ~162-167 |
Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. J values are approximate coupling constants in Hz.
¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms within a molecule, providing valuable information about their chemical environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position of the pyridine ring. The chemical shift of this fluorine signal is anticipated to be in the typical range for fluoroaromatic compounds. The exact chemical shift will be influenced by the electronic effects of the adjacent methoxy group and the carboxylic acid group on the pyridine ring. The signal may appear as a doublet due to coupling with the adjacent proton at the C3 position.
Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons. A cross-peak between the signals of H3 and the fluorine-coupled H3 would confirm their adjacent relationship, although the primary correlation would be observed in a ¹H-¹⁹F COSY.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show correlations between the H3 signal and the C3 signal, the H5 signal and the C5 signal, and the methoxy proton signal with the methoxy carbon signal. This is crucial for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C2, C4, C6, and the carbonyl carbon. For instance, correlations would be expected between the H3 proton and C2, C4, and C5. The methoxy protons would show correlations to the C6 carbon, confirming the position of the methoxy group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. Based on analysis of the related 2-chloro-6-methoxypyridine-4-carboxylic acid, the following assignments can be predicted:
C=O Stretching: A strong absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
O-H Stretching: A broad absorption band in the higher frequency region of the IR spectrum, generally between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C-F Stretching: A strong band in the IR spectrum, expected in the region of 1200-1300 cm⁻¹, which is characteristic of the C-F bond in aromatic fluorides.
C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are expected to appear in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.
Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring will be observed in the fingerprint region (below 1600 cm⁻¹).
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on general principles and comparison with 2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.com)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (carboxylic acid) | 1730-1700 |
| C=C, C=N stretch (pyridine ring) | 1600-1450 |
| C-F stretch | 1300-1200 |
| C-O stretch (methoxy) | 1250-1200, 1050-1000 |
The vibrational spectra, particularly IR spectroscopy, are highly sensitive to intermolecular interactions such as hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization significantly affects the O-H and C=O stretching frequencies. The broadness of the O-H stretching band is a clear indication of strong hydrogen bonding. The position of the C=O stretching vibration can also shift depending on the strength of the hydrogen bond. In the case of this compound, the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules is highly probable, which would be reflected in its IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to analyze the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed and the extent of absorption are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light.
For this compound, the pyridine ring, carboxylic acid, and methoxy group constitute the chromophoric system. The absorption maxima (λmax) would be expected to correspond to π → π* and n → π* transitions within the aromatic system. For comparison, the parent compound, isonicotinic acid, exhibits absorption maxima at approximately 214 nm and 264 nm. sielc.comsielc.com The substitution with fluorine and a methoxy group would be expected to cause a shift in these absorption bands (a bathochromic or hypsochromic shift) and potentially alter the molar absorptivity. However, specific experimental values for this compound are not detailed in the available search results.
Analysis of Electronic Transitions and Chromophoric Behavior
A detailed analysis would involve dissolving the compound in a suitable transparent solvent (like ethanol (B145695) or acetonitrile) and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would reveal the λmax values, which are indicative of the energy of the electronic transitions. The intensity of these absorptions, quantified by the molar extinction coefficient (ε), provides information about the probability of the transition. The substituents on the pyridine ring—the electron-withdrawing fluorine atom and the electron-donating methoxy group—would influence the electron density of the aromatic system and thus affect the energy of these transitions. A comprehensive study would analyze these effects, but such a study for this specific compound is not present in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the precise molecular formula of a compound. For this compound, with a chemical formula of C7H6FNO3, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition. While chemical suppliers list the molecular weight as approximately 171.13 g/mol , specific HRMS data confirming the exact mass and elemental composition from a research setting were not found in the search results. achemblock.com
Fragmentation Pattern Analysis for Structural Elucidation
In a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, a loss of 45 mass units) or the methoxy group (-OCH3, a loss of 31 mass units). nih.gov The stability of the resulting fragments would dictate the relative intensities of the peaks in the mass spectrum. Analysis of these fragmentation patterns is a cornerstone of structural elucidation. However, experimentally determined mass spectra detailing the specific fragmentation of this compound are not available in the searched literature.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Methoxyisonicotinic Acid
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), are routinely employed to model molecules like substituted pyridine (B92270) derivatives. nih.govresearchgate.net
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be found. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy.
For 2-Fluoro-6-methoxyisonicotinic acid, a key aspect of this process is conformational analysis. This involves identifying the different spatial arrangements (conformers) that arise from rotation around single bonds, primarily the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the carboxylic acid group to the pyridine ring. The relative orientation of the carboxylic acid's hydroxyl group can significantly influence the molecule's properties and intermolecular interactions.
A computational study would yield the optimized bond lengths, bond angles, and dihedral angles for the lowest energy conformer. The following table presents hypothetical but realistic geometric parameters for the optimized structure of this compound, based on known values for similar structures.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C2-F | ~1.35 Å |
| Bond Length | C6-O(methoxy) | ~1.36 Å |
| Bond Length | C4-C(acid) | ~1.50 Å |
| Bond Length | C(acid)=O | ~1.21 Å |
| Bond Length | C(acid)-OH | ~1.36 Å |
| Bond Angle | F-C2-N1 | ~117° |
| Bond Angle | C5-C6-O(methoxy) | ~125° |
| Dihedral Angle | C3-C4-C(acid)-O | ~0° or ~180° |
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO : Represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netacs.org For this compound, the electron-withdrawing fluorine and carboxylic acid groups, along with the electron-donating methoxy group, would significantly influence the energies and spatial distribution of these orbitals.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps identify the most positively and negatively charged sites in the molecule, which is crucial for understanding its electrostatic interactions.
Table 2: Illustrative FMO Energies and Related Quantum Chemical Descriptors
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.8 | Electron-donating capability |
| ELUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability, lower reactivity |
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification.
Vibrational Frequencies (IR/Raman) : Theoretical calculation of vibrational modes helps in the assignment of experimental infrared (IR) and Raman spectra. The predicted frequencies correspond to specific bond stretches, bends, and twists within the molecule. For instance, characteristic frequencies would be predicted for the C=O stretch of the carboxylic acid, the C-F stretch, and various pyridine ring vibrations.
NMR Chemical Shifts : Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structure. nih.gov The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. DFT calculations can provide theoretical shifts that, when compared to experimental data, help assign each peak in the spectrum to a specific atom in the molecule. nih.gov For example, the proton of the carboxylic acid would be predicted to have a high chemical shift (downfield), while the methoxy protons would appear further upfield.
Quantum Chemical Descriptors and Reactivity Analysis
Beyond the FMOs, more sophisticated descriptors can be calculated to provide a detailed picture of chemical reactivity.
Fukui functions are a component of Conceptual DFT that help identify which atoms within a molecule are most likely to be involved in a particular type of reaction. google.com They quantify the change in electron density at a specific point when an electron is added to or removed from the molecule.
f+(r) : The Fukui function for nucleophilic attack (electron acceptance). A high value on an atom indicates it is a good electrophile.
f-(r) : The Fukui function for electrophilic attack (electron donation). A high value on an atom indicates it is a good nucleophile.
f0(r) : The Fukui function for radical attack.
For this compound, Fukui analysis would likely identify the carbonyl carbon of the carboxylic acid and the fluorine-substituted C2 position as primary sites for nucleophilic attack (high f+). The oxygen atoms and potentially the nitrogen atom would be sites susceptible to electrophilic attack (high f-).
The Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for predicting how a molecule will interact with other charged or polar species.
Red Regions : Indicate negative electrostatic potential (electron-rich areas), typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. These are sites for electrophilic attack. nih.gov
Blue Regions : Indicate positive electrostatic potential (electron-poor areas), typically associated with hydrogen atoms bonded to electronegative atoms (like the carboxylic acid proton). These are sites for nucleophilic attack.
In this compound, the MEP would show strong negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making them key sites for hydrogen bonding. nih.gov A strong positive potential would be located on the acidic proton.
Molecular Lipophilicity Maps visualize the lipophilic (fat-loving) and hydrophilic (water-loving) regions of a molecule, which is crucial for predicting its solubility and transport properties.
Role As a Versatile Synthon in Complex Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Frameworks
While specific, publicly documented examples of the direct use of 2-Fluoro-6-methoxyisonicotinic acid in the construction of diverse heterocyclic frameworks are limited, the reactivity of its core structure suggests its potential in various synthetic strategies. The inherent reactivity of the fluorinated and methoxylated pyridine (B92270) ring, coupled with the carboxylic acid functionality, opens avenues for its use in building more complex heterocyclic systems. For instance, the carboxylic acid can be converted to a variety of functional groups, such as amides, esters, or ketones, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings.
The fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents and the formation of novel heterocyclic structures. The methoxy (B1213986) group, on the other hand, can be selectively cleaved to a hydroxyl group, which can then be used in cyclization reactions to form, for example, pyran or furan (B31954) rings fused to the pyridine core.
The following table outlines potential, though not yet explicitly documented, synthetic pathways where this compound could serve as a key building block for heterocyclic synthesis.
| Target Heterocycle Type | Potential Synthetic Strategy Involving this compound |
| Fused Pyridones | Amidation of the carboxylic acid followed by intramolecular cyclization via displacement of the fluorine atom. |
| Thiazolopyridines | Conversion of the carboxylic acid to a thioamide, followed by reaction with an α-haloketone and subsequent cyclization. |
| Pyrido[2,3-d]pyrimidines | Reaction of the corresponding ester with a guanidine (B92328) derivative. |
Integration into the Total Synthesis of Complex Natural Products
The isonicotinic acid core is a key feature of many alkaloids and other natural products. The ability to introduce fluorine and methoxy substituents with precision using a pre-functionalized building block like this compound would be a valuable strategy for creating novel analogs of these natural products. These analogs could possess enhanced or modified biological activities, improved metabolic stability, or altered pharmacokinetic profiles.
Applications in Asymmetric Synthesis as a Chiral Auxiliary or Precursor
The field of asymmetric synthesis often relies on the use of chiral auxiliaries to control the stereochemical outcome of a reaction. While there are no specific reports detailing the use of this compound as a chiral auxiliary itself, its structural framework could be modified to create such a molecule. For instance, the carboxylic acid could be coupled with a chiral amine to form a chiral amide that could direct subsequent reactions.
More plausibly, this compound can serve as a precursor in asymmetric synthesis. The functional groups on the pyridine ring can be manipulated to introduce chirality. For example, reduction of the carboxylic acid to an alcohol, followed by enzymatic resolution or asymmetric catalysis, could provide a chiral building block. This chiral intermediate could then be elaborated into more complex, enantiomerically pure molecules. The fluorine and methoxy groups would remain as key structural elements in the final product, potentially influencing its biological activity and physical properties.
The following table summarizes the potential, though not yet demonstrated, applications of this compound in the realm of asymmetric synthesis.
| Application in Asymmetric Synthesis | Potential Role of this compound |
| Chiral Auxiliary Precursor | Derivatization with a chiral entity to create a molecule that can direct stereoselective transformations. |
| Chiral Building Block Precursor | Transformation of the carboxylic acid into a functional group amenable to asymmetric modification, leading to a chiral synthon for further synthesis. |
Strategic Applications in Medicinal Chemistry Research
Scaffold Design and Bioisosteric Replacements
In drug discovery, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. The strategic selection of a scaffold is critical for developing compounds with desired biological activity. Bioisosteres are atoms or groups of atoms that can be interchanged without significantly altering the molecule's essential biological properties. cambridgemedchemconsulting.com This strategy of bioisosteric replacement is a cornerstone of medicinal chemistry, used to enhance a lead compound's activity, modify its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.comnih.gov
The 2-fluoro-6-methoxyisonicotinic acid molecule serves as an advanced scaffold. The pyridine (B92270) core is a known pharmacophore, while the fluoro, methoxy (B1213986), and carboxylic acid groups offer multiple points for modification and interaction with biological targets. The concept of bioisosterism is particularly relevant, as the fluorine atom is often used as a bioisostere for a hydrogen atom, while the methoxy group can be a replacement for other small polar or non-polar groups. cambridgemedchemconsulting.com This allows chemists to systematically explore the chemical space around the core scaffold to optimize drug-like properties.
The fluorine and methoxy substituents on the isonicotinic acid scaffold have a profound influence on its molecular properties and interactions with biological targets.
Methoxy Group: The methoxy group (-OCH3) also plays a crucial role. It combines the electron-withdrawing properties of its oxygen atom with the potential for varied electronic effects depending on its position on the aromatic ring. nuph.edu.ua The oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a receptor's binding pocket. Studies on related compounds have shown that the combination of a fluorine atom and a methoxy group can create a unique electronic environment, acting as a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua This targeted modulation of electronic properties is a powerful tool for optimizing a molecule's interaction with its biological target. nuph.edu.uarsc.org
The synergistic effect of these two groups on the pyridine ring allows for precise control over the molecule's polarity, lipophilicity, metabolic stability, and binding orientation, making it a highly valuable scaffold in rational drug design.
| Feature | Impact of Fluorine Group | Impact of Methoxy Group |
| Electronic Effect | Strongly electron-withdrawing; modulates pKa. cambridgemedchemconsulting.com | Can act as a hydrogen bond acceptor; modulates electronics. nuph.edu.ua |
| Binding Interactions | Participates in electrostatic and unique fluorine-heteroatom attractive interactions. nih.govacs.org | Forms hydrogen bonds; influences molecular conformation. nih.gov |
| Metabolic Stability | C-F bond is strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com | Can be a site for metabolism (O-demethylation), but its presence can also block other metabolic routes. |
| Physicochemical Properties | Increases lipophilicity (in some contexts) and alters pKa. cambridgemedchemconsulting.com | Influences solubility and polarity. nih.gov |
High-Throughput Screening (HTS) is a standard method in the pharmaceutical industry for rapidly assessing the biological activity of a large number of compounds. researchgate.net This process involves screening compound libraries against a specific biological target to identify "hits"—compounds that show the desired activity. researchgate.net
The this compound scaffold is an ideal starting point for constructing focused chemical libraries for HTS. Its three distinct functional handles (carboxylic acid, fluorine, and methoxy positions) allow for the generation of a diverse set of derivatives.
Carboxylic Acid Handle: The carboxylic acid group is readily converted into a wide array of functional groups, such as esters, amides, and hydroxamic acids, enabling chemists to probe interactions with the target protein systematically.
Aromatic Ring Substitution: The fluorine and methoxy groups can be replaced or supplemented with other substituents to explore the structure-activity relationships around the pyridine core.
Scaffold Versatility: The pyridine nucleus itself is a privileged structure in medicinal chemistry, known to bind to a wide range of biological targets. nih.gov
By using automated synthesis techniques, large libraries of novel compounds based on the this compound scaffold can be generated. These libraries are then screened using HTS assays to quickly identify promising lead compounds for further optimization in the drug discovery pipeline. researchgate.net
Precursor for Advanced Medicinal Chemistry Intermediates
Beyond its direct use as a scaffold, this compound is a valuable precursor for the synthesis of more complex molecules that serve as advanced intermediates in medicinal chemistry. Its inherent functionality makes it a versatile starting material for multi-step synthetic sequences.
The development of enzyme inhibitors and modulators is a major focus of drug discovery. The methoxypyridine motif, a key feature of this compound, has been successfully incorporated into potent enzyme modulators. For instance, the introduction of a methoxypyridine core in a series of gamma-secretase modulators (GSMs) for Alzheimer's disease led to compounds with improved activity and better drug-like properties, such as increased aqueous solubility. nih.gov The synthesis of these complex molecules often begins with simpler, functionalized pyridine building blocks. nih.gov
Similarly, fluorinated heterocyclic compounds are frequently used to develop enzyme-targeted drugs. For example, fluorinated purine (B94841) nucleoside analogs have been synthesized as prodrugs for use in suicide gene therapy, where they are acted upon by a specific enzyme. nih.gov The principles demonstrated in these examples highlight the utility of the this compound structure as a starting point for creating potent and selective enzyme inhibitors and modulators.
The isonicotinic acid framework is also instrumental in the design of ligands that target cell surface receptors, acting as either agonists (activators) or antagonists (blockers). The precise arrangement of substituents on the pyridine ring is critical for determining a compound's affinity and functional activity at a given receptor.
Research into serotonin (B10506) receptors, for example, has shown that substitutions on a core heterocyclic structure can dramatically influence whether a compound behaves as an agonist or an antagonist. nih.gov In one study, replacing a small alkyl group with a larger phenyl group on a tryptamine (B22526) core converted a potent 5-HT6 receptor agonist into an antagonist, while maintaining high binding affinity. nih.gov This principle of "molecular switching" based on subtle structural changes is central to receptor-targeted drug design. The this compound scaffold provides the necessary functionality to apply these principles, allowing for the systematic development of receptor agonists and antagonists with fine-tuned selectivity and potency.
Structure-Activity Relationship (SAR) Studies of Related Fluorinated Pyridine Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that describes how the chemical structure of a compound influences its biological activity. scirp.org SAR studies are essential for optimizing a lead compound into a viable drug candidate. scirp.orgnih.gov
For derivatives of this compound, SAR studies involve the synthesis of a series of analogs where each of the three key positions—the carboxylic acid, the fluorine at position 2, and the methoxy group at position 6—is systematically modified.
| SAR Principle | Description | Example Application |
| Pharmacophore Identification | Identifying the essential functional groups required for biological activity. nih.gov | Determining if the carboxylic acid is essential for binding or can be replaced by a bioisostere. |
| Potency and Selectivity | Modifying substituents to increase binding affinity for the target and decrease affinity for off-targets. | Replacing the methoxy group with other ethers or alkyl groups to probe the size and polarity of the binding pocket. |
| Agonist vs. Antagonist Activity | Making structural changes that switch the functional effect of the compound from activating a receptor to blocking it. nih.gov | Altering the substitution pattern to prevent the conformational change in a receptor that is required for its activation. nih.gov |
| Pharmacokinetic Optimization | Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. | Using the fluorine atom to block a site of metabolic oxidation, thereby increasing the compound's half-life. cambridgemedchemconsulting.com |
These analogs are then tested in biological assays to measure their activity. The results are used to build a comprehensive SAR map. For instance, studies on other heterocyclic systems have used X-ray crystallography and molecular docking to understand how specific structural changes affect binding at the molecular level, revealing why one analog acts as an antagonist while another does not. nih.gov By applying these methods to fluorinated pyridine carboxylic acid derivatives, medicinal chemists can rationally design new compounds with improved therapeutic profiles.
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Green Synthetic Pathways for Fluorinated Pyridines
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For the synthesis of fluorinated pyridines, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.netresearcher.life Traditional methods for introducing fluorine into a pyridine (B92270) ring often involve harsh conditions or the use of toxic fluorinating agents.
Recent research has focused on late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence. This approach is often more efficient and avoids the need to carry a sensitive fluorine substituent through multiple reaction steps. acs.org One promising strategy involves the direct C–H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂). acs.org This method offers high regioselectivity, particularly at the 2-position of the pyridine ring. acs.org
| Green Chemistry Approach | Description | Potential Benefit for Fluorinated Pyridine Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. nih.gov | Reduced reaction times, lower energy consumption, and potentially higher yields. acs.org |
| Multicomponent Reactions | Combines three or more reactants in a single reaction vessel to form a complex product. nih.gov | Increased atom economy, reduced waste, and simplified purification processes. |
| Green Catalysts | Employs catalysts that are non-toxic, abundant, and can be easily recovered and reused. rsc.org | Reduced environmental impact and lower production costs. |
| Benign Solvents | Utilizes solvents with low toxicity, environmental persistence, and flammability. | Safer reaction conditions and reduced environmental pollution. |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions used to produce fluorinated pyridines. biosynce.com Transition metal catalysis, particularly with rhodium, has shown significant promise for the synthesis of multi-substituted 3-fluoropyridines. nih.gov These methods often involve C-H functionalization, a powerful strategy that allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. nih.gov
Another area of active research is the use of photoredox catalysis. This approach utilizes light to initiate chemical reactions, often under mild conditions. acs.org For pyridine functionalization, photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods. acs.org
The development of catalysts that can operate under milder conditions, with higher turnover numbers and improved selectivity, will be essential for the cost-effective and sustainable production of complex fluorinated pyridines like 2-Fluoro-6-methoxyisonicotinic acid and its derivatives.
Advanced Computational Modeling for De Novo Design and Property Prediction of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For derivatives of this compound, computational modeling can be used to predict a wide range of properties, including their biological activity, toxicity, and physicochemical characteristics. nih.gov
De novo design, a computational approach to designing new molecules from scratch, is a particularly powerful application. nih.govnih.govrsc.orgrsc.org By using sophisticated algorithms and force fields, researchers can design novel pyridine derivatives with specific desired properties. nih.gov This can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.
Molecular dynamics simulations can provide insights into how these molecules interact with biological targets, such as enzymes or receptors. acs.org This information is invaluable for understanding the structure-activity relationships of a series of compounds and for designing more potent and selective analogs. acs.org
| Computational Technique | Application in Pyridine Derivative Design |
| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. |
| Molecular Docking | Prediction of the binding mode and affinity of a molecule to a biological target. acs.org |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time to understand their conformational flexibility and interactions. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that relate the chemical structure of a molecule to its biological activity. |
Integration with High-Throughput Synthesis and Automated Screening Platforms
To fully leverage the power of computational design, it is essential to have efficient methods for synthesizing and testing large numbers of compounds. High-throughput synthesis platforms allow for the rapid parallel synthesis of libraries of related compounds. rsc.org These platforms often utilize automated liquid handling and reaction monitoring to streamline the synthetic process.
Once synthesized, these compound libraries can be rapidly evaluated using automated screening platforms. These systems can perform a wide range of biological and physicochemical assays, providing large datasets that can be used to identify lead compounds and to refine computational models. The integration of high-throughput synthesis and screening with computational design creates a powerful feedback loop, where experimental data is used to improve the accuracy of predictive models, which in turn guide the design of the next generation of compounds. frontiersin.orgnih.gov This iterative cycle has the potential to dramatically accelerate the pace of discovery for new pharmaceuticals and functional materials based on the fluorinated pyridine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
